molecular formula C8H7BrN2 B6171128 6-bromo-1H-isoindol-3-amine CAS No. 2649077-63-2

6-bromo-1H-isoindol-3-amine

Cat. No. B6171128
CAS RN: 2649077-63-2
M. Wt: 211.1
InChI Key:
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Description

6-Bromo-1H-isoindol-3-amine (BIA) is a synthetic compound that has been widely studied in recent years due to its interesting and potentially useful properties. BIA is a member of the isoindoline family, which are heterocyclic compounds with a six-membered ring containing two nitrogen atoms. BIA has been studied for its potential applications in the fields of medicinal chemistry, organic synthesis, and materials science.

Scientific Research Applications

6-bromo-1H-isoindol-3-amine has been studied for its potential applications in the fields of medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, 6-bromo-1H-isoindol-3-amine has been studied for its potential use as a therapeutic agent for the treatment of cancer, diabetes, and other diseases. In organic synthesis, 6-bromo-1H-isoindol-3-amine has been studied for its potential use as a catalyst for the synthesis of various compounds. In materials science, 6-bromo-1H-isoindol-3-amine has been studied for its potential use in the synthesis of nanomaterials.

Mechanism of Action

The mechanism of action of 6-bromo-1H-isoindol-3-amine is not completely understood. However, it is believed that 6-bromo-1H-isoindol-3-amine binds to certain receptors in the body, which leads to a change in the activity of certain enzymes. This change in enzyme activity is thought to be responsible for the observed effects of 6-bromo-1H-isoindol-3-amine on biochemical and physiological processes.
Biochemical and Physiological Effects
6-bromo-1H-isoindol-3-amine has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 6-bromo-1H-isoindol-3-amine can inhibit the growth of certain types of cancer cells, as well as reduce inflammation and improve insulin sensitivity. 6-bromo-1H-isoindol-3-amine has also been shown to have neuroprotective effects, as well as anti-oxidant and anti-apoptotic effects.

Advantages and Limitations for Lab Experiments

The use of 6-bromo-1H-isoindol-3-amine in laboratory experiments has several advantages. 6-bromo-1H-isoindol-3-amine is relatively inexpensive, and can be synthesized in a single step using simple and efficient methods. In addition, 6-bromo-1H-isoindol-3-amine is stable and can be stored for extended periods of time. However, there are also some limitations to the use of 6-bromo-1H-isoindol-3-amine in laboratory experiments. 6-bromo-1H-isoindol-3-amine is toxic and should be handled with caution. In addition, the effects of 6-bromo-1H-isoindol-3-amine on biochemical and physiological processes are not yet fully understood, and further research is needed to fully understand its potential applications.

Future Directions

The potential applications of 6-bromo-1H-isoindol-3-amine are still being explored, and there are a number of possible future directions. Further research is needed to fully understand the mechanism of action of 6-bromo-1H-isoindol-3-amine, as well as to explore its potential therapeutic applications. In addition, 6-bromo-1H-isoindol-3-amine could be used to synthesize a variety of derivatives, which could be used in materials science, organic synthesis, and other fields. Finally, further research is needed to explore the potential toxicity of 6-bromo-1H-isoindol-3-amine and to develop methods for its safe and effective use in laboratory experiments.

Synthesis Methods

6-bromo-1H-isoindol-3-amine can be synthesized by a variety of methods, including the use of an aldehyde and a nitrile, an amine and a nitrile, or a nitrile and a haloalkane. The most common synthesis method is the reaction of an aldehyde and a nitrile, which produces 6-bromo-1H-isoindol-3-amine in a single step. This synthesis method is simple and efficient, and can be used to produce a variety of derivatives of 6-bromo-1H-isoindol-3-amine.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-bromo-1H-isoindol-3-amine involves the conversion of 3-bromo-1H-isoindole to the desired product through a series of reactions.", "Starting Materials": [ "3-bromo-1H-isoindole", "Sodium hydride (NaH)", "Ammonia (NH3)", "Hydrogen gas (H2)", "Palladium on carbon (Pd/C)", "Acetic acid (CH3COOH)", "Ethanol (C2H5OH)" ], "Reaction": [ "Step 1: 3-bromo-1H-isoindole is treated with NaH in anhydrous solvent to form the corresponding sodium salt.", "Step 2: The sodium salt is then treated with NH3 gas to form 3-amino-1H-isoindole.", "Step 3: 3-amino-1H-isoindole is then subjected to hydrogenation using Pd/C as a catalyst to form 3-amino-1H-isoindoline.", "Step 4: 3-amino-1H-isoindoline is then treated with HBr to form 6-bromo-1H-isoindoline.", "Step 5: Finally, 6-bromo-1H-isoindoline is treated with NH3 in the presence of acetic acid and ethanol to form the desired product, 6-bromo-1H-isoindol-3-amine." ] }

CAS RN

2649077-63-2

Product Name

6-bromo-1H-isoindol-3-amine

Molecular Formula

C8H7BrN2

Molecular Weight

211.1

Purity

95

Origin of Product

United States

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